
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile is a heterocyclic compound featuring an isoxazole ring substituted with a 2,2-dimethyl-propyl group at the 5-position and a cyano group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 2,2-dimethyl-propylacetylene with a nitrile oxide generated in situ from a hydroxylamine and an aldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Amines.
Substitution: Halogenated or sulfonylated isoxazoles.
科学研究应用
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The cyano group can also act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins .
相似化合物的比较
Similar Compounds
Isoxazole-3-carbonitrile: Lacks the 2,2-dimethyl-propyl group.
5-Methylisoxazole-3-carbonitrile: Contains a methyl group instead of the 2,2-dimethyl-propyl group.
5-Phenylisoxazole-3-carbonitrile: Contains a phenyl group instead of the 2,2-dimethyl-propyl group.
Uniqueness
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile is unique due to the presence of the bulky 2,2-dimethyl-propyl group, which can influence its steric and electronic properties. This substitution can affect the compound’s reactivity and interaction with biological targets, making it distinct from other isoxazole derivatives .
属性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
5-(2,2-dimethylpropyl)-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C9H12N2O/c1-9(2,3)5-8-4-7(6-10)11-12-8/h4H,5H2,1-3H3 |
InChI 键 |
PNKZJORGRQBSQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1=CC(=NO1)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
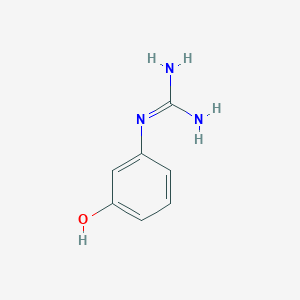
![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[4-[(phenylmethyl)amino]phenyl]-,dihydrochloride](/img/structure/B8510652.png)
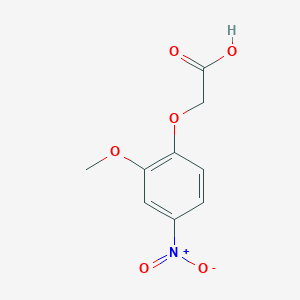
![Benzenamine,4-[2,2,2-trifluoro-1-(methoxymethyl)ethoxy]-](/img/structure/B8510657.png)

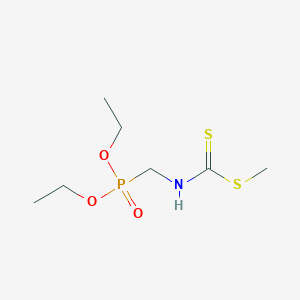
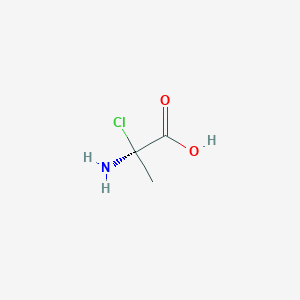
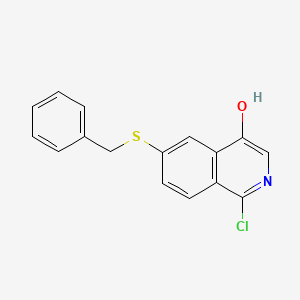
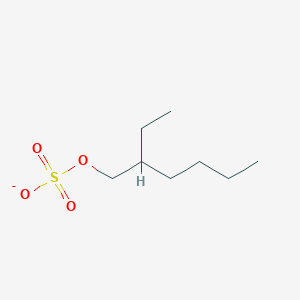
![2-chloro-N-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8510701.png)
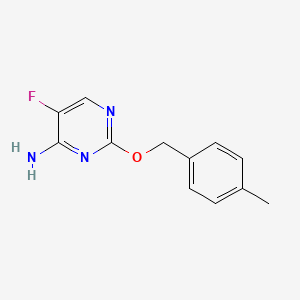
![6-bromo-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B8510714.png)
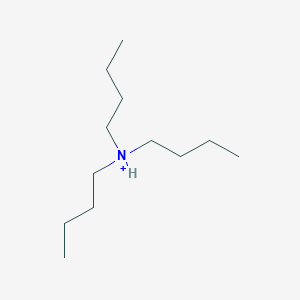
![3-[(4-Bromo-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B8510733.png)
